molecular formula H3NO7S2 B12803709 Imidodisulfuric acid, hydroxy- CAS No. 14450-91-0

Imidodisulfuric acid, hydroxy-

Cat. No.: B12803709
CAS No.: 14450-91-0
M. Wt: 193.16 g/mol
InChI Key: MNWRMTPYEUYRSI-UHFFFAOYSA-N
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Description

Imidodisulfuric acid, hydroxy- is a chemical compound with the molecular formula H₃NO₆S₂ It is known for its unique structure and properties, which make it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidodisulfuric acid, hydroxy- typically involves the reaction of sulfuric acid with hydroxylamine. The process requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained. The reaction can be represented as follows: [ \text{H}_2\text{SO}_4 + \text{NH}_2\text{OH} \rightarrow \text{H}_3\text{NO}_6\text{S}_2 ]

Industrial Production Methods: Industrial production of imidodisulfuric acid, hydroxy- may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Imidodisulfuric acid, hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different sulfur-containing products.

    Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfuric acid derivatives, while reduction can produce sulfur dioxide or hydrogen sulfide.

Scientific Research Applications

Imidodisulfuric acid, hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of imidodisulfuric acid, hydroxy- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing or reducing agent, influencing various biochemical processes. Its effects are mediated through the formation of reactive intermediates and the modulation of enzyme activity.

Comparison with Similar Compounds

    Sulfuric Acid (H₂SO₄): A strong acid with similar sulfur-containing structure.

    Hydroxylamine (NH₂OH): A precursor in the synthesis of imidodisulfuric acid, hydroxy-.

    Sulfur Dioxide (SO₂): A common sulfur compound with different chemical properties.

Uniqueness: Imidodisulfuric acid, hydroxy- is unique due to its combination of sulfur and hydroxylamine functionalities, which confer distinct chemical reactivity and potential applications. Its ability to participate in both oxidation and reduction reactions sets it apart from other sulfur compounds.

Properties

CAS No.

14450-91-0

Molecular Formula

H3NO7S2

Molecular Weight

193.16 g/mol

IUPAC Name

hydroxy(sulfo)sulfamic acid

InChI

InChI=1S/H3NO7S2/c2-1(9(3,4)5)10(6,7)8/h2H,(H,3,4,5)(H,6,7,8)

InChI Key

MNWRMTPYEUYRSI-UHFFFAOYSA-N

Canonical SMILES

N(O)(S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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